REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[O:15]=[C:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18](=[O:25])[N:17]1[CH2:26][C:27]1[CH:35]=[CH:34][C:30]([C:31](Cl)=[O:32])=[CH:29][CH:28]=1>ClCCl.CCCCCC>[O:25]=[C:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16](=[O:15])[N:17]1[CH2:26][C:27]1[CH:35]=[CH:34][C:30]([C:31]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:32])=[CH:29][CH:28]=1
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Name
|
|
Quantity
|
5.73 g
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Type
|
reactant
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Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.3 g
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
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O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCCCCC
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 500-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred for 3 h at 25° C
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Duration
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3 h
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Type
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FILTRATION
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Details
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The solids were collected by filtration
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Type
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WASH
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Details
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The filter cake was washed with 2×50 mL of HCl (1 M), 2×50 mL of saturated aqueous Na2CO3 and 2×100 mL of water
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Type
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CUSTOM
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Details
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This resulted in 14 g (71%) of 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-N-phenylbenzamide as a white solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |